molecular formula C12H10N4OS B13354135 3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile

3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B13354135
M. Wt: 258.30 g/mol
InChI Key: LJHBPAVDFRUFPS-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core fused with a thienyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives . The reaction is carried out in an ethanolic solution and refluxed for 4-8 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, α-bromoacetyl derivatives, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in ethanol or other suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield thiazolyl-pyrazole derivatives .

Scientific Research Applications

3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) . This interaction can inhibit the activity of the target enzyme or receptor, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific combination of a pyrazolo[4,3-b]pyridine core with a thienyl group

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-methyl-5-oxo-7-thiophen-2-yl-2,4,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C12H10N4OS/c1-6-10-11(16-15-6)9(8-3-2-4-18-8)7(5-13)12(17)14-10/h2-4,7,9H,1H3,(H,14,17)(H,15,16)

InChI Key

LJHBPAVDFRUFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(C(C(=O)N2)C#N)C3=CC=CS3

Origin of Product

United States

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